N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide is 357.0992525 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing significant antioxidant activity. These findings suggest that compounds structurally related to "N-(3-chlorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide" could have potential applications as antioxidants in various biological and chemical contexts (Chkirate et al., 2019).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including effects of environmental polarization, suggest that similar compounds may be good candidates for photonic devices, such as optical switches, modulators, and for applications in optical energy (Castro et al., 2017).
Antitumor Activity
Several studies have synthesized and evaluated derivatives of pyrazole and acetamide for antitumor activities. For example, a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed mild to moderate activity against human breast adenocarcinoma cell lines, indicating that compounds with similar structures may possess antitumor properties (El-Morsy et al., 2017).
Antimicrobial Activity
Research involving the synthesis and antimicrobial activity evaluation of new heterocycles incorporating antipyrine moiety suggests that compounds with structural similarities, including the use of pyrazole and acetamide groups, can exhibit significant antimicrobial properties. This opens up potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Synthesis and Characterization
The synthesis and characterization of various acetamide derivatives, including those with chlorophenyl and pyrazole groups, have been extensively studied. These compounds' structural elucidation through methods like X-ray crystallography and NMR spectroscopy highlights their potential in furthering chemical research and development in material science and organic chemistry (Narayana et al., 2016).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-8-12(2)23(20-11)15-6-7-17(25)22(21-15)10-16(24)19-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUGDMIRCPXRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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